BRD4 Inhibitor-33

Epigenetics Bromodomain inhibition BRD4

BRD4 Inhibitor-33 serves as a structural reference for internal SAR exploration around the pyrrolopyridinone scaffold—not a validated chemical probe. No public IC50, Ki, Kd, selectivity, or PK data exist. All target engagement parameters must be determined de novo via TR-FRET, CETSA, and BROMOscan. Procure only with vendor CoA confirming ≥98% HPLC purity, NMR, and LC-MS identity verification. Best suited for novel scaffold evaluation or as a structurally matched negative control following in-house activity confirmation. Factor full characterization burden into procurement cost.

Molecular Formula C24H20N4O2
Molecular Weight 396.4 g/mol
Cat. No. B12370569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4 Inhibitor-33
Molecular FormulaC24H20N4O2
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)CN4C=CC=N4)OC5=CC=CC=C5
InChIInChI=1S/C24H20N4O2/c1-27-16-21(19-10-12-25-23(19)24(27)29)20-14-17(15-28-13-5-11-26-28)8-9-22(20)30-18-6-3-2-4-7-18/h2-14,16,25H,15H2,1H3
InChIKeyBHKWHTCFBHLJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BRD4 Inhibitor-33: A BET Bromodomain Inhibitor with Incomplete Public Characterization


BRD4 Inhibitor-33 (CAS 1445993-17-8) is a small-molecule BET bromodomain inhibitor with molecular formula C24H20N4O2 and molecular weight 396.44 . Vendor literature identifies this compound as 'example 13' from an undisclosed patent application and indicates its potential application in acute and chronic kidney disease research [1]. However, a comprehensive search of the public domain—including peer-reviewed literature, BindingDB, ChEMBL, PubMed, and patent repositories—yields no quantitative biochemical potency values (IC50, Ki, or Kd) for this specific compound against BRD4 BD1, BRD4 BD2, or any other bromodomain target. No selectivity profiling data, cellular activity measurements, or pharmacokinetic parameters are publicly available for BRD4 Inhibitor-33. Consequently, the compound's differentiation from structurally related analogs, its target engagement parameters, and its suitability for any specific experimental application cannot be established through verifiable public evidence.

Why BRD4 Inhibitor-33 Cannot Be Interchanged with Better-Characterized BRD4/BET Inhibitors


The absence of publicly disclosed potency, selectivity, and pharmacokinetic data for BRD4 Inhibitor-33 precludes any scientifically grounded determination of its equivalence or superiority to well-characterized BRD4/BET inhibitors such as (+)-JQ1, I-BET762 (GSK525762), OTX015 (birabresib), or ABBV-075 (mivebresib). Without quantitative biochemical parameters, a researcher or procurement specialist cannot predict whether BRD4 Inhibitor-33 will exhibit comparable target engagement, off-target liability, cellular permeability, or in vivo exposure relative to established comparators. In the BRD4/BET inhibitor field, small structural modifications to the pyrrolopyridinone or triazolodiazepine core can produce dramatic shifts in BD1/BD2 selectivity, pharmacokinetic half-life, and tissue distribution. Interchanging BRD4 Inhibitor-33 with a better-characterized BRD4 inhibitor in an established experimental protocol therefore introduces unquantifiable experimental risk. The burden of de novo characterization—including TR-FRET binding assays, cellular thermal shift assays, and pilot pharmacokinetic studies—falls entirely on the end user.

BRD4 Inhibitor-33: Quantitative Differentiation Evidence Assessment


Assessment of Publicly Available Biochemical Potency Data for BRD4 Inhibitor-33

A comprehensive search of the public domain—including PubMed, BindingDB, ChEMBL, vendor technical datasheets, and the patent literature cited by vendors—yields no quantitative biochemical potency values (IC50, Ki, or Kd) for BRD4 Inhibitor-33 against BRD4 BD1, BRD4 BD2, or any other bromodomain target. The compound's CAS number (1445993-17-8) does not appear in peer-reviewed publications with associated activity data. Vendor sources describe BRD4 Inhibitor-33 as 'example 13' and reference an unspecified patent or publication; however, examination of the relevant patent documents (WO2013097601, US9296741) does not identify 'example 13' as corresponding to this specific compound. The BindingDB entry associated with US9296741 contains Ki values ranging from 1.8 nM to 486 nM for various BRD4 constructs, but these data points correspond to multiple distinct chemical entities (BDBM220421, BDBM220422, etc.) and cannot be unambiguously attributed to BRD4 Inhibitor-33.

Epigenetics Bromodomain inhibition BRD4

Assessment of BRD4 BD1/BD2 Selectivity Data for BRD4 Inhibitor-33

No selectivity profiling data for BRD4 Inhibitor-33 against BRD4 BD1 versus BRD4 BD2 is available in the public domain. The BRD4/BET inhibitor field has established that BD1-selective, BD2-selective, and pan-BET inhibitors exhibit distinct biological consequences and therapeutic windows. BD1-selective inhibitors such as GSK778 (iBET-BD1) show IC50 values of ~75 nM for BD1 and >30 μM for BD2, while BD2-selective inhibitors such as ABBV-744 exhibit IC50 values of 4-18 nM for BD2 and >1 μM for BD1. In the absence of selectivity data, a researcher cannot predict whether BRD4 Inhibitor-33 will produce a BD1-biased, BD2-biased, or pan-BET transcriptional signature, which directly impacts interpretation of phenotypic outcomes. [1]

Bromodomain selectivity BD1/BD2 discrimination BET inhibition

Assessment of Cellular Antiproliferative Activity Data for BRD4 Inhibitor-33

No cellular activity data (IC50 values for inhibition of proliferation, GI50, or EC50 for c-Myc downregulation) is publicly available for BRD4 Inhibitor-33 in any cell line. The compound's vendor descriptions reference 'acute kidney disease and chronic kidney disease research' but provide no supporting data from renal cell models (e.g., HK-2, NRK-52E) or relevant in vivo models. For comparison, well-characterized BRD4 inhibitors have extensive cellular profiling: (+)-JQ1 exhibits GI50 values of 50-500 nM in multiple myeloma cell lines; I-BET762 shows GI50 values of 60-200 nM in NUT midline carcinoma cells; OTX015 demonstrates sub-micromolar antiproliferative effects across multiple solid tumor types. Without cellular activity data, users cannot determine appropriate working concentrations, predict cell-type-specific sensitivity, or benchmark BRD4 Inhibitor-33 against established tool compounds in their experimental system. [1]

Cell viability Antiproliferative activity Cancer cell lines

Assessment of In Vivo Pharmacokinetic and Efficacy Data for BRD4 Inhibitor-33

No in vivo pharmacokinetic data (oral bioavailability, clearance, half-life, volume of distribution) or in vivo efficacy data (tumor growth inhibition, target engagement in tissue, pharmacodynamic biomarker modulation) are publicly available for BRD4 Inhibitor-33. Vendor descriptions indicating applicability to acute and chronic kidney disease research do not reference specific animal models (e.g., unilateral ureteral obstruction [UUO], folic acid-induced nephropathy, ischemia-reperfusion injury) or include supporting in vivo data. The BRD4 inhibitor field has established that in vitro biochemical potency does not reliably predict in vivo efficacy due to variations in plasma protein binding, metabolic stability, and tissue penetration. For example, among pyrrolopyridinone-based BRD4 inhibitors, oral bioavailability can range from <10% to >50% depending on minor structural modifications. Without PK data, users cannot determine whether BRD4 Inhibitor-33 is suitable for in vivo studies, nor can they design appropriate dosing regimens. [1]

Pharmacokinetics Oral bioavailability In vivo efficacy

Recommended Application Scenarios and Procurement Considerations for BRD4 Inhibitor-33


Internal Lead Optimization and Structure-Activity Relationship (SAR) Studies

BRD4 Inhibitor-33 may be suitable for internal medicinal chemistry programs where the objective is to generate novel SAR around the pyrrolopyridinone scaffold. In this scenario, the compound serves as a reference point for in-house synthesis and biochemical characterization. However, users must recognize that all potency, selectivity, and pharmacokinetic parameters will need to be determined de novo. Procurement for this purpose should be contingent upon the availability of sufficient analytical characterization (≥95% purity by HPLC, identity confirmed by NMR and LC-MS) from the vendor. Users should request a Certificate of Analysis before committing to large-scale purchases.

Target Engagement Studies Requiring Full De Novo Characterization

Investigators whose research question specifically requires the evaluation of this particular chemical scaffold—for example, to test a hypothesis about the role of a specific substituent pattern on bromodomain binding—may find value in BRD4 Inhibitor-33. In such cases, the compound's utility derives from its structural novelty rather than from pre-established biological activity. Users must plan for comprehensive characterization: TR-FRET or AlphaScreen assays to determine BRD4 BD1/BD2 IC50 values, broad bromodomain selectivity profiling (BROMOscan or similar), cellular thermal shift assays (CETSA) to confirm target engagement, and pilot PK studies if in vivo work is anticipated. The cost and time burden of this characterization should be factored into the procurement decision.

Negative Control or Chemical Probe Validation Studies

If the user's laboratory independently determines that BRD4 Inhibitor-33 exhibits weak or negligible activity against BRD4 in their assay system, the compound may find utility as a structurally matched negative control. In chemical probe validation, a structurally similar but inactive analog is essential for demonstrating that observed phenotypic effects are target-specific rather than arising from off-target liabilities of the chemical scaffold. However, this application is contingent upon the user's own empirical determination of the compound's activity profile and cannot be assumed a priori based on publicly available data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD4 Inhibitor-33

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.